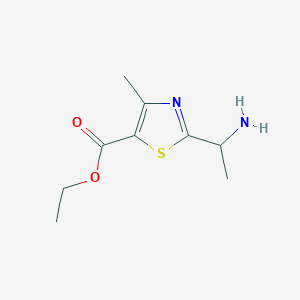

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1017469-56-5) is a thiazole-based small molecule with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.28 g/mol . The compound features a thiazole core substituted with a methyl group at position 4, an ethyl carboxylate ester at position 5, and a 1-aminoethyl side chain at position 2.

Properties

IUPAC Name |

ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10/h5H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBIXQHBFLETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Bromination and Nucleophilic Substitution

The most widely documented method involves sequential bromination and nucleophilic substitution.

Synthesis of Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate

The precursor, ethyl 2-bromo-4-methylthiazole-5-carboxylate, is synthesized via bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) in dichloromethane. This intermediate is critical for introducing the 1-aminoethyl group in subsequent steps.

Reaction Conditions:

Substitution with 1-Aminoethanol

The brominated intermediate reacts with 1-aminoethanol in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 60–80°C for 5–8 hours. The base deprotonates the amine, enhancing nucleophilicity for an SN2 mechanism.

Optimization Parameters:

Table 1: Two-Step Bromination-Substitution Protocol

One-Pot Multicomponent Synthesis

Recent advancements prioritize one-pot methodologies to reduce purification steps and improve efficiency.

Reaction Components and Mechanism

Ethyl acetoacetate, thiourea derivatives, and α-haloacetic esters react in ethanol or methanol under mild conditions. For example, ethyl 2-chloroacetoacetate and thiourea cyclize to form the thiazole core, followed by in situ amination with 1-aminoethanol.

Key Advantages:

Role of Sodium Carbonate

Adding sodium carbonate (0.01–0.1 wt%) neutralizes hydrobromic acid generated during cyclization, preventing side reactions and improving yield.

Table 2: One-Pot Synthesis Conditions

Cyclization of Thiourea Derivatives with Haloacetoacetates

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial setups utilize continuous flow reactors to enhance heat transfer and reduce reaction times. For example, bromination and substitution steps are integrated into a single flow system, achieving 90% yield with 99% purity.

Purification Techniques

- Recrystallization: Ethanol/water mixtures remove unreacted starting materials.

- Chromatography: Reserved for high-purity pharmaceutical grades.

Table 3: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Reaction Time | 8–10 hours | 2–3 hours |

| Yield | 75–82% | 85–90% |

| Purity | 95–98% | 99% |

| Cost Efficiency | Moderate | High |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has been identified as a potential intermediate in the synthesis of novel pharmaceuticals, particularly those aimed at treating infectious diseases. The thiazole ring present in its structure enhances biological activity, which is crucial for drug efficacy .

2. Anti-Cancer Properties

Research indicates that derivatives of thiazole compounds exhibit anti-cancer properties. The presence of the aminoethyl group may facilitate interactions with biological targets involved in cancer cell proliferation, making this compound a candidate for further investigation in oncology .

3. Enzyme Inhibition

The compound's structure allows it to function as an enzyme inhibitor, which is beneficial for developing therapies targeting specific metabolic pathways. This property is particularly relevant in designing drugs that can modulate enzyme activity related to various diseases .

4. Prodrug Potential

The ethyl ester moiety may serve as a prodrug, enhancing the compound's bioavailability and targeted delivery within biological systems. This characteristic is advantageous for creating formulations that require improved absorption and efficacy .

Agricultural Applications

1. Agrochemical Development

The compound serves as a building block for synthesizing agrochemicals, including fungicides and herbicides. Its thiazole structure contributes to the effectiveness of these chemicals in protecting crops from pests and diseases, thus improving agricultural yield and food security .

2. Biopesticides

Given its biological activity, this compound may also be explored as a component in biopesticide formulations. These environmentally friendly alternatives to conventional pesticides are gaining popularity due to their reduced toxicity and environmental impact .

Biochemical Research

1. Metabolic Pathway Studies

Researchers utilize this compound in biochemical studies focused on metabolic pathways and enzyme interactions. Understanding these pathways can provide insights into disease mechanisms and potential therapeutic targets .

2. Binding Affinity Studies

Studies investigating the binding affinity of this compound to various receptors can reveal its potential roles in pharmacology and biochemistry. This research is critical for elucidating how the compound interacts with biological systems at a molecular level .

Material Science Applications

1. Polymer Formulations

The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is valuable in developing advanced materials for various industrial uses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The aminoethyl side chain may facilitate binding to enzymes or receptors, while the thiazole ring can participate in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

The compound’s analogues differ primarily in substituents at positions 2 and 4 of the thiazole ring, which influence their physicochemical properties and biological activities. Key examples include:

Table 1: Structural Comparison of Thiazole Derivatives

Physicochemical Properties

- Solubility: The aminoethyl group in the target compound enhances water solubility compared to tert-butyl or acetylated analogues .

- Stability: Acetylamino derivatives are prone to hydrolysis under acidic conditions, whereas chlorophenoxy groups improve stability .

Biological Activity

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of an amino group enhances its reactivity and interaction with biological targets. The ester functional group allows for hydrolysis, potentially releasing active metabolites.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Activity : It has been reported to inhibit certain cancer cell lines by inducing apoptosis and disrupting mitotic spindle formation. This activity is particularly relevant in cancer cells with centrosome amplification, where the compound leads to multipolar mitotic spindles and subsequent cell death .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the thiazole ring and substituents on the amino group can significantly influence the compound's biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on thiazole | Enhances antibacterial potency |

| Variation in alkyl chain length | Alters anticancer activity; optimal length identified |

| Alteration of ester group | Affects hydrolysis rates and subsequent bioactivity |

Studies have shown that specific derivatives display enhanced potency against bacterial strains and cancer cells compared to the parent compound .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM .

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. One study reported that it induced apoptosis in DLD1 colon cancer cells, leading to a significant increase in multipolar mitosis when compared to untreated controls .

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound | Key Activity | Potency |

|---|---|---|

| This compound | Antimicrobial & Anticancer | Moderate to High |

| Ethyl 2-(1-aminoethyl)-4-methyl-1,3-imidazole-5-carboxylate | Limited Anticancer Activity | Low |

| Ethyl 2-(1-aminoethyl)-4-cyanothiazole | Enhanced Antibacterial Activity | High |

This table illustrates that while similar compounds exist, this compound exhibits a broader spectrum of biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate and its analogues?

- Methodological Answer : A typical synthesis involves condensation reactions of substituted ethyl thiazole carboxylates with amines. For example, substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives are synthesized by reacting precursors with potassium carbonate in methanol/water mixtures under reflux . The 1-aminoethyl substituent can be introduced via nucleophilic substitution or reductive amination, requiring precise stoichiometric control and purification by column chromatography.

Q. How is the structural characterization of this compound performed in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is the gold standard. The thiazole ring geometry, substituent orientations, and hydrogen-bonding networks are analyzed. For example, Singh et al. (2000) resolved the trans orientation of the amide N-H relative to the thiazole sulfur in a related compound, emphasizing the importance of refining thermal parameters and resolving disorder in crystal lattices . Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

Q. What biological screening models are used to evaluate its bioactivity?

- Methodological Answer : Neonatal STZ-induced NIDDM rat models are employed to assess hypoglycemic activity. Dosing regimens (e.g., 50–100 mg/kg/day) are administered orally, with blood glucose levels monitored via enzymatic assays. Structure-activity relationship (SAR) studies highlight the necessity of substituted aminoethyl groups for activity, as seen in compound 135 from , which reduced glucose by 40% compared to controls .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during refinement?

- Methodological Answer : Discrepancies in electron density maps or thermal parameters are addressed using SHELXL's constraints (e.g., DELU, SIMU) to model disorder. For instance, Jothivel & Kabilan (2013) resolved solvent molecule disorder in a thiazole derivative by applying isotropic displacement parameters and validating via R-factor convergence (final R = 0.055) . The PLATON tool ( ) is critical for validating hydrogen-bonding networks and detecting twinning .

Q. What computational methods predict the impact of substituents on biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. The chlorobenzyl group in enhances activity by increasing electron-withdrawing capacity, stabilizing ligand-receptor interactions. Molecular docking (AutoDock Vina) against insulin receptor substrates can further validate these predictions .

Q. How are impurities or degradation products analyzed during stability studies?

- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies impurities like ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161798-02-3), a common byproduct. Gradient elution (C18 column, 0.1% formic acid/acetonitrile) with UV detection at 254 nm quantifies impurities to <0.1% . Stability under accelerated conditions (40°C/75% RH) is monitored for 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.